Pentanedioic acid, 3-methyl-, bis(trimethylsilyl) ester
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Overview
Description
Pentanedioic acid, 3-methyl-, bis(trimethylsilyl) ester: is a chemical compound with the molecular formula C15H34O5Si3 and a molecular weight of 378.6840. It is also known by other names such as β-Hydroxy-β-methylglutaric acid (3TMS) and 3-Trimethylsiloxy-3-methyl-bis(trimethylsilyl)glutarate . This compound is characterized by the presence of trimethylsilyl groups, which are commonly used in organic synthesis to protect reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanedioic acid, 3-methyl-, bis(trimethylsilyl) ester typically involves the reaction of 3-methylglutaric acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the bis(trimethylsilyl) ester derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Pentanedioic acid, 3-methyl-, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions (OH-) or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, Pentanedioic acid, 3-methyl-, bis(trimethylsilyl) ester is used as a protecting group for carboxylic acids and alcohols. It helps in preventing unwanted side reactions during complex synthetic procedures .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules and pharmaceuticals. Its protective properties are valuable in the preparation of drug intermediates and other bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface treatments .
Mechanism of Action
The mechanism of action of Pentanedioic acid, 3-methyl-, bis(trimethylsilyl) ester involves the protection of reactive functional groups through the formation of stable trimethylsilyl esters. This protection prevents unwanted reactions and allows for selective transformations in multi-step synthetic processes. The molecular targets include carboxylic acids and alcohols, which are converted to their corresponding trimethylsilyl derivatives .
Comparison with Similar Compounds
- Pentanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Propanedioic acid, 1,3-bis[2-(trimethylsilyl)ethyl] ester
Comparison: Pentanedioic acid, 3-methyl-, bis(trimethylsilyl) ester is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of removal of the trimethylsilyl groups. This makes it particularly useful in synthetic applications where selective protection and deprotection are required .
Properties
CAS No. |
55517-41-4 |
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Molecular Formula |
C12H26O4Si2 |
Molecular Weight |
290.50 g/mol |
IUPAC Name |
bis(trimethylsilyl) 3-methylpentanedioate |
InChI |
InChI=1S/C12H26O4Si2/c1-10(8-11(13)15-17(2,3)4)9-12(14)16-18(5,6)7/h10H,8-9H2,1-7H3 |
InChI Key |
JOPZTTHKNFWHFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O[Si](C)(C)C)CC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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